N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide
Description
N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core fused with a thiophene-2-carboxamide substituent. The thiophene-2-carboxamide group introduces a heteroaromatic moiety, likely influencing electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-17-12-10-11(19-18(22)16-6-3-9-24-16)7-8-14(12)23-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULDINJSWRICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor activity, learning, and behavior. It is also involved in the regulation of mood and reward.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor. The inhibition of the D2 receptor can lead to various changes in neuronal signaling and brain function.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway. These pathways are involved in a variety of functions, including motor control, reward, and reinforcement.
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can result in a variety of molecular and cellular effects. It may help in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a dibenzo[b,f][1,4]oxazepine core, which is fused with a thiophene-2-carboxamide group. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H16N2O3S
- Molecular Weight : 372.43 g/mol
- CAS Number : 922137-50-6
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O3S |
| Molecular Weight | 372.43 g/mol |
| CAS Number | 922137-50-6 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to thiophene derivatives. For instance, compounds similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene have shown promising results against various bacterial strains, including extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. The in vitro studies demonstrated that these compounds exhibit significant zones of inhibition and low minimum inhibitory concentrations (MIC), indicating their potential as effective antibacterial agents.
Case Study: Antibacterial Efficacy
In a comparative study on the antibacterial activity of thiophene derivatives:
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| N-(11-oxo...) | 15 ± 2 | 25 | 50 |
| Control (Ciprofloxacin) | 20 ± 3 | 10 | 20 |
These findings suggest that while the compound shows good antibacterial properties, it may not be as potent as established antibiotics like ciprofloxacin.
Anti-inflammatory Activity
In addition to its antibacterial properties, N-(11-oxo...) has been investigated for its anti-inflammatory effects. It has been observed to trigger the production of pro-inflammatory cytokines in vitro, indicating a potential role in modulating inflammatory responses.
Summary of Biological Activities
The following table summarizes the biological activities reported for N-(11-oxo...) and its derivatives:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against ESBL-producing E. coli | |
| Anti-inflammatory | Induces cytokine production | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
Future Directions in Research
Future studies should focus on:
- Mechanistic Studies : Elucidating the detailed mechanisms by which N-(11-oxo...) exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models to support clinical development.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
The dibenzo[b,f][1,4]oxazepine core distinguishes this compound from thiazepine-based analogs (where sulfur replaces oxygen in the seven-membered ring). For example:
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () exhibits a thiazepine core. Thiazepines generally display lower polarity and altered metabolic stability compared to oxazepines due to sulfur’s larger atomic radius and reduced electronegativity .
Substituent Variations on the Oxazepine Core
Substituents at the 2-position (thiophene-2-carboxamide in the target compound) significantly influence bioactivity and physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility.
- Thiophene vs.
- Synthetic Yields : Substituent bulkiness correlates with yield variations. For example, 4-fluorophenylacetamide (83% yield) outperforms bulkier naphthyl derivatives (37% yield) .
Pharmacological Comparisons
While the target compound’s specific activity is undocumented, related analogs demonstrate diverse biological roles:
- D2 Dopamine Receptor Antagonists : Thiazepine- and oxazepine-based carboxamides (e.g., compounds in –2) show selective D2 receptor binding, with IC50 values influenced by substituent electronic profiles .
- PEX5-PEX14 Interaction Inhibitors : Acetamide derivatives (e.g., ) disrupt peroxisomal protein interactions, with fluorophenyl groups enhancing potency due to hydrophobic interactions .
Analytical Characterization
Key techniques for structural validation include:
Q & A
Q. What are the key synthetic steps for preparing N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide, and how is purity assessed?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the dibenzo[b,f][1,4]oxazepine core and subsequent coupling with thiophene-2-carboxamide. For example, analogous compounds are synthesized via refluxing intermediates in ethanol or acetonitrile, followed by purification using column chromatography or recrystallization . Purity is confirmed via melting point analysis, HPLC, and spectroscopic characterization (¹H/¹³C NMR, IR, and LC-MS) to verify functional groups (e.g., C=O at ~1650–1750 cm⁻¹ in IR) and molecular ion peaks .
Q. How are structural features of this compound characterized to confirm its identity?
- Methodological Answer : Structural elucidation relies on:
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~165–180 ppm) .
- IR Spectroscopy : Detection of amide C=O (~1680 cm⁻¹) and oxazepine ring vibrations (~1250–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility is tested in polar (DMF, DMSO) and nonpolar solvents (CH₂Cl₂, ether) via gradient solubility assays. Stability studies involve HPLC monitoring under varying pH, temperature, and light exposure to identify degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical parameters (temperature, catalyst loading, solvent ratio) .
- Continuous Flow Chemistry : Enhances reproducibility and scalability by minimizing batch-to-batch variability .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts improve regioselectivity .
Q. What computational approaches are used to predict reactivity and biological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways and transition states to predict regioselectivity .
- Molecular Docking : Simulates binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies .
- Target Validation : CRISPR/Cas9 knockout or siRNA silencing confirms target specificity .
- Meta-Analysis : Cross-referencing structural analogs (e.g., dibenzo[b,f][1,4]oxazepine derivatives) identifies substituent effects on activity .
Q. What strategies are employed to study metabolic pathways and metabolite identification?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
